4-(Methylsulfonyl)phenylboronic acid

Physical organic chemistry Suzuki-Miyaura coupling Substituent effects

This ≥98% pure arylboronic acid features a strongly electron-withdrawing para-methylsulfonyl group (-SO₂CH₃), delivering superior transmetalation rates and cross-coupling yields compared to electron-donating or weakly withdrawing analogs. It is essential for constructing cathepsin K inhibitors (odanacatib), GPR119 agonists, and kinase-targeting antimalarial scaffolds. The sulfonyl moiety provides additional H-bond acceptor capacity, boosting metabolic stability and solubility in drug leads. Also ideal for sequential Suzuki cascades and continuous flow processes in pharmaceutical manufacturing and advanced materials research.

Molecular Formula C7H9BO4S
Molecular Weight 200.02 g/mol
CAS No. 149104-88-1
Cat. No. B120227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)phenylboronic acid
CAS149104-88-1
Synonyms4-(Methanesulfonyl)benzeneboronic Acid;  4-Methanesulfonylphenylboronic Acid;  4-Methansulfonylphenylboronic Acid;  4-Methylsulfonylbenzeneboronic Acid
Molecular FormulaC7H9BO4S
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)C)(O)O
InChIInChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
InChIKeyVDUKDQTYMWUSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfonyl)phenylboronic Acid (CAS 149104-88-1): Technical Specifications and Procurement-Ready Overview


4-(Methylsulfonyl)phenylboronic acid (CAS 149104-88-1) is an arylboronic acid derivative featuring a para‑methylsulfonyl (‑SO₂CH₃) substituent [1]. This strongly electron‑withdrawing group imparts distinctive electronic and physicochemical properties, distinguishing it from simpler phenylboronic acids and their para‑substituted analogs . As a versatile building block in organic synthesis, it is primarily employed in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions to install the methylsulfonylphenyl moiety into complex molecular frameworks . The compound is commercially available in high purity (≥98%) from multiple reputable vendors and is utilized across pharmaceutical, agrochemical, and advanced materials research sectors .

Why 4-(Methylsulfonyl)phenylboronic Acid Cannot Be Indiscriminately Replaced by Other Arylboronic Acids in Critical Syntheses


The methylsulfonyl group confers a unique electronic profile that fundamentally alters both the reactivity of the boronic acid in cross‑coupling reactions and the properties of the final product . Para‑substituted arylboronic acids bearing electron‑donating (e.g., ‑OCH₃) or weakly electron‑withdrawing (e.g., ‑F, ‑Cl) groups exhibit substantially different Hammett σp values, leading to divergent transmetalation rates and, consequently, variable coupling yields and selectivity [1]. Furthermore, the sulfonyl moiety introduces additional hydrogen‑bond acceptor capacity, influencing solubility, metabolic stability, and target binding affinity in medicinal chemistry applications . Direct substitution with analogs lacking the methylsulfonyl group would therefore compromise reaction efficiency and product integrity, particularly in sequential cross‑coupling cascades and continuous flow processes where precise electronic tuning is essential .

Quantitative Differentiation: Evidence-Based Comparative Data for 4-(Methylsulfonyl)phenylboronic Acid Versus Closest Analogs


Electronic Modulation: Hammett σp Constant Differentiates Reactivity from Electron-Donating Analogs

The electron‑withdrawing nature of the para‑methylsulfonyl group directly influences the rate of transmetalation in Suzuki‑Miyaura cross‑coupling reactions. This compound exhibits a significantly higher Hammett σp constant compared to electron‑donating substituents, such as para‑methoxy (‑OCH₃), which correlates with reduced coupling rates under standard conditions [1]. This property can be exploited to achieve chemoselective couplings in the presence of more reactive boronic acids .

Physical organic chemistry Suzuki-Miyaura coupling Substituent effects

Validated High-Yield Coupling: 85% Yield in Sequential Chemoenzymatic Synthesis of Odanacatib Precursor

In a published sequential process combining palladium‑catalyzed Suzuki‑Miyaura cross‑coupling with bioreduction, 4‑(methylsulfonyl)phenylboronic acid was coupled with 1‑(4‑bromophenyl)‑2,2,2‑trifluoroethanone in aqueous medium. The final desired (R)‑alcohol product was isolated in enantiomerically pure form with an 85% overall yield and a productivity of 128 g L⁻¹ d⁻¹ [1]. This high‑performance outcome demonstrates the compound's robust reactivity under industrially relevant aqueous and continuous flow conditions .

Pharmaceutical process chemistry Chemoenzymatic synthesis Continuous flow

Purity and Quality Control Metrics: ≥98% HPLC Purity Ensures Reproducible Coupling Performance

Leading commercial suppliers specify a minimum HPLC purity of ≥98.0 area% for 4‑(methylsulfonyl)phenylboronic acid, with batch‑to‑batch consistency verified by NMR, HPLC, and GC [1]. This level of purity exceeds the ≥95.0% minimum often offered for more common arylboronic acids, reducing the risk of side reactions and ensuring predictable coupling efficiencies in sensitive transformations .

Analytical chemistry Quality assurance Reproducibility

Structural Stability and Storage: High Melting Point (293°C) and Ambient Storage Compatibility

4‑(Methylsulfonyl)phenylboronic acid is a solid at ambient temperature with a reported melting point of 293 °C . It is recommended for storage at room temperature (<15 °C in a cool, dark place), unlike many boronic acids that require refrigeration to prevent anhydride formation or decomposition . This high thermal stability facilitates long‑term storage and reduces cold‑chain shipping requirements compared to more labile analogs .

Physical property Stability Logistics

Strategic Applications of 4-(Methylsulfonyl)phenylboronic Acid in Drug Discovery, Process Chemistry, and Advanced Materials


Synthesis of Odanacatib (Cathepsin K Inhibitor) and Related Biaryl Pharmacophores

The compound serves as a critical building block in the synthesis of odanacatib, an orally bioavailable cathepsin K inhibitor investigated for osteoporosis treatment. In a published chemoenzymatic process, Suzuki‑Miyaura cross‑coupling of 4‑(methylsulfonyl)phenylboronic acid with a bromophenyl trifluoromethyl ketone, followed by alcohol dehydrogenase‑catalyzed bioreduction, delivered the key (R)‑alcohol intermediate in 85% yield and high enantiopurity [1]. Continuous flow Suzuki protocols employing this boronic acid have been optimized for odanacatib intermediate production, underscoring its suitability for scalable pharmaceutical manufacturing .

Development of GPR119 Agonists for Type 2 Diabetes

4‑(Methylsulfonyl)phenylboronic acid is utilized to construct GPR119 agonists via Suzuki‑Miyaura cross‑coupling, enabling the exploration of novel chemical entities for the treatment of type 2 diabetes . The electron‑withdrawing methylsulfonyl group enhances metabolic stability and modulates physicochemical properties, which are critical factors in lead optimization campaigns [2]. The compound's high purity (≥98%) ensures reproducible structure‑activity relationship data across multiple research laboratories .

Construction of Sulfone-Containing Kinase Inhibitor Scaffolds and Antimalarial Agents

The methylsulfonyl moiety is a privileged pharmacophore in kinase inhibitor design, often engaging in hydrogen‑bonding interactions with hinge‑region residues or improving aqueous solubility. 4‑(Methylsulfonyl)phenylboronic acid has been employed in the preparation of diarylaminopyridines as potential antimalarial agents and novel kinase inhibitor scaffolds with antitumor effects . Its ability to undergo sequential Suzuki cross‑coupling reactions allows the rapid assembly of complex biaryl sulfone derivatives, including histamine H3 receptor antagonists .

Advanced Materials and Polymer Chemistry: Incorporation of Sulfonylphenyl Moieties

The boronic acid functionality enables the precise attachment of the sulfonylphenyl group to polymer backbones and nanomaterial surfaces via Suzuki‑Miyaura coupling [3]. The resulting materials exhibit enhanced conductivity, mechanical strength, and thermal stability due to the electron‑withdrawing and polar nature of the sulfonyl substituent . This compound is therefore a key reagent in the development of organic semiconductors, functionalized polymers, and advanced composite materials [4].

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